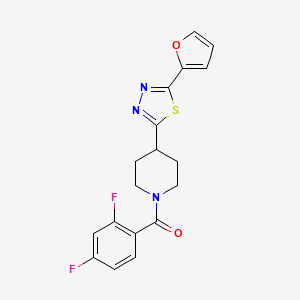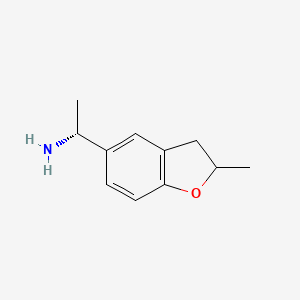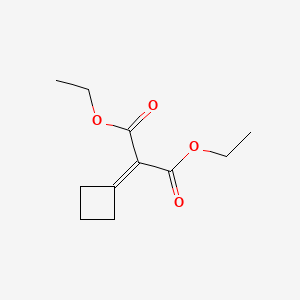
Diethyl 2-cyclobutylidenemalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-cyclobutylidenemalonate is an organic compound with the molecular formula C11H16O4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a cyclobutylidene group. This compound is of interest in organic synthesis due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-cyclobutylidenemalonate can be synthesized through the reaction of diethyl malonate with cyclobutanone in the presence of a base such as sodium ethoxide. The reaction typically involves the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of cyclobutanone, followed by dehydration to form the cyclobutylidene moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to maximize yield and purity. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-cyclobutylidenemalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Diethyl 2-cyclobutylidenemalonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2-cyclobutylidenemalonate involves its reactivity as an electrophile due to the presence of the ester groups. It can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the cyclobutylidene group.
Diethyl 2-cyclopropylidenemalonate: Similar structure but with a cyclopropylidene group instead of cyclobutylidene.
Diethyl 2-cyclohexylidenemalonate: Contains a cyclohexylidene group instead of cyclobutylidene.
Uniqueness
Diethyl 2-cyclobutylidenemalonate is unique due to the presence of the cyclobutylidene group, which imparts distinct reactivity and steric properties compared to its analogs. This makes it valuable in specific synthetic applications where such properties are desired .
Propriétés
IUPAC Name |
diethyl 2-cyclobutylidenepropanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-14-10(12)9(8-6-5-7-8)11(13)15-4-2/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHQMIKQDGNIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
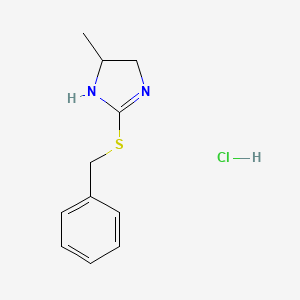
![4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2801487.png)
![Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate](/img/structure/B2801488.png)
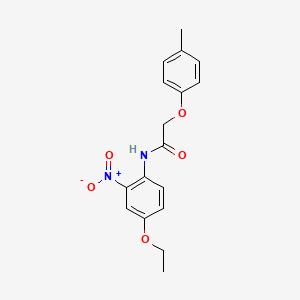
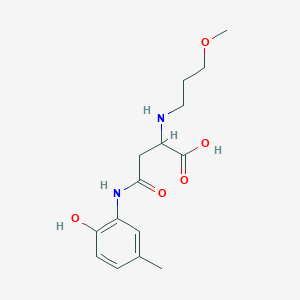
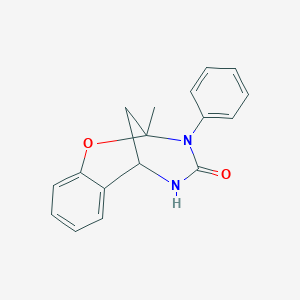
![2-(3-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B2801495.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acrylamide](/img/structure/B2801496.png)
![1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2801498.png)
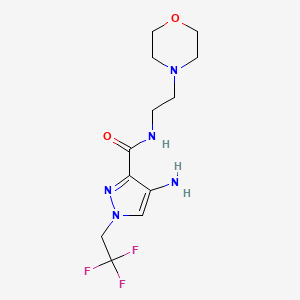
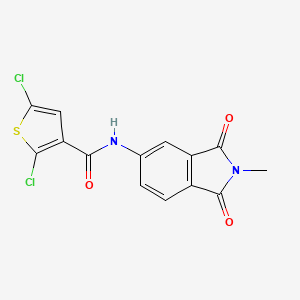
![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2801504.png)
